molecular formula C8H10ClOP B11751181 (3-Chlorophenyl)dimethylphosphine oxide

(3-Chlorophenyl)dimethylphosphine oxide

Cat. No.: B11751181
M. Wt: 188.59 g/mol
InChI Key: UAECWYPTKAIWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C8H10ClOP and a molecular weight of 188.59 g/mol . This compound is characterized by the presence of a phosphine oxide group attached to a 3-chlorophenyl ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)dimethylphosphine oxide typically involves the reaction of chlorodimethylphosphine with 3-chlorophenyl magnesium bromide (Grignard reagent) under controlled conditions . The reaction proceeds as follows:

ClP(CH3)2+ClC6H4MgBr(3-Chlorophenyl)dimethylphosphine oxide\text{ClP(CH}_3\text{)}_2 + \text{ClC}_6\text{H}_4\text{MgBr} \rightarrow \text{this compound} ClP(CH3​)2​+ClC6​H4​MgBr→(3-Chlorophenyl)dimethylphosphine oxide

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chlorophenyl)dimethylphosphine oxide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)dimethylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, making it a valuable ligand in catalysis. Additionally, the compound can participate in redox reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chlorophenyl)dimethylphosphine oxide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C8H10ClOP

Molecular Weight

188.59 g/mol

IUPAC Name

1-chloro-3-dimethylphosphorylbenzene

InChI

InChI=1S/C8H10ClOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,1-2H3

InChI Key

UAECWYPTKAIWIN-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC(=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.